molecular formula C17H16N4OS B2482132 N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 341968-20-5

N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

Cat. No.: B2482132
CAS No.: 341968-20-5
M. Wt: 324.4
InChI Key: AGBKMFKURBPURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide is a chemical compound with the molecular formula C17H16N4OS. It is known for its unique structure, which includes a quinazoline ring substituted with a methylsulfanyl group and a benzenecarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide typically involves the reaction of 2-(methylsulfanyl)-4-quinazolinylamine with benzenecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide: Unique due to its specific substitution pattern on the quinazoline ring and the presence of a benzenecarbohydrazide moiety.

    2-(methylsulfanyl)-4-quinazolinylamine: Lacks the benzenecarbohydrazide moiety, making it less versatile in certain applications.

    Benzenecarbohydrazide derivatives: May have different substitution patterns, affecting their chemical reactivity and biological activity.

Uniqueness

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-21(20-16(22)12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)18-17(19-15)23-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBKMFKURBPURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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